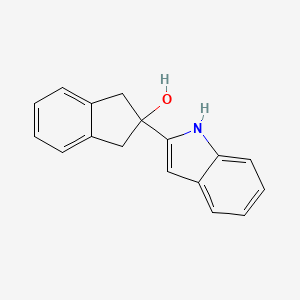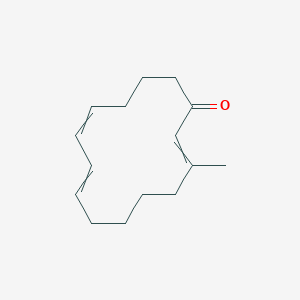
3-Methylcyclotetradeca-2,8,10-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylcyclotetradeca-2,8,10-trien-1-one is a chemical compound characterized by its unique structure, which includes a cyclotetradeca ring with three double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclotetradeca-2,8,10-trien-1-one typically involves aldol condensation reactions. One common method includes the reaction between benzaldehyde and cyclopentanone in the presence of a basic catalyst. The reaction conditions often involve the use of a recyclable basic ionic liquid, which facilitates the formation of the desired product without the need for external reagents or solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using heterogeneous catalysts such as alumina, zeolite, or hydrotalcites. These catalysts help in achieving high yields and purity of the compound while maintaining environmentally friendly conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylcyclotetradeca-2,8,10-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-Methylcyclotetradeca-2,8,10-trien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methylcyclotetradeca-2,8,10-trien-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzymatic activities or the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-6-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
- 3-Methoxy-7-methyl-4-azatricyclo[3.3.2.0(2,8)]deca-3,6,9-triene
Uniqueness
3-Methylcyclotetradeca-2,8,10-trien-1-one is unique due to its specific ring structure and the presence of multiple double bonds and a ketone group.
Propiedades
Número CAS |
143260-08-6 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
3-methylcyclotetradeca-2,8,10-trien-1-one |
InChI |
InChI=1S/C15H22O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h2-4,6,13H,5,7-12H2,1H3 |
Clave InChI |
HYRFARSFCDTRKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)CCCC=CC=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


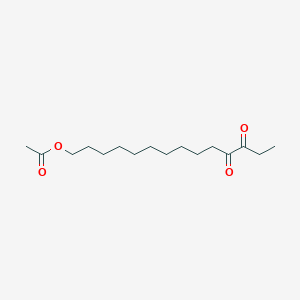
![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
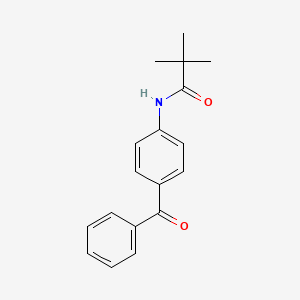



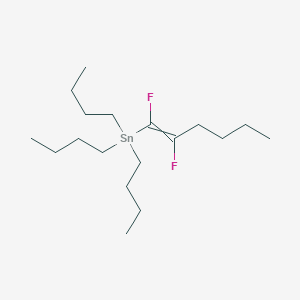

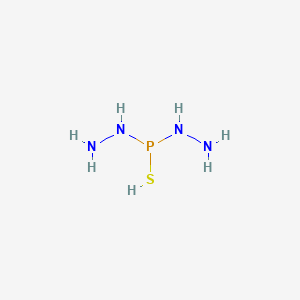
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
